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Copper;4-hydroxy-4-phenylbut-3-en-2-one

Cat. No.: B13850072
M. Wt: 387.9 g/mol
InChI Key: UXOQYPBHIRRXKP-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Copper(II) Beta-Ketoenolate Complexes in Advanced Chemical Research

The study of copper(II) β-ketoenolate complexes, such as those derived from acetylacetone (B45752) and its analogues like benzoylacetone (B1666692), has a rich history. Initially, their synthesis and characterization were fundamental to the development of coordination chemistry, providing classic examples of chelation and the study of molecular symmetry. Historically, these complexes were instrumental in investigations of isomerism and electronic structure in transition metal chemistry.

In contemporary research, the significance of these copper complexes has expanded dramatically. They are recognized for their diverse applications, serving as catalysts in organic synthesis, precursors for the chemical vapor deposition (CVD) of copper-containing thin films, and as building blocks for supramolecular structures and metal-organic frameworks (MOFs). acs.orglsu.edu Their unique electronic and magnetic properties also make them valuable in the development of molecular magnets and other advanced materials. Furthermore, the biological potential of copper complexes is an area of intense investigation, with studies exploring their antimicrobial, antioxidant, and anticancer activities. nih.govresearchgate.net

Ligand Design Principles: The Role of 4-hydroxy-4-phenylbut-3-en-2-one as a Modular Building Block

The ligand 4-hydroxy-4-phenylbut-3-en-2-one (benzoylacetone) is an asymmetrical β-diketone, featuring a phenyl group on one side and a methyl group on the other. This asymmetry is a key aspect of its design, influencing the electronic and steric properties of the resulting copper complex. The design principles of β-diketonate ligands revolve around the modification of the substituents at the α and γ positions of the ketoenolate backbone.

The substituents on the carbonyl groups (the R1 and R2 groups in an R1COCH2COR2 structure) have a profound effect on the properties of the ligand and its metal complexes. iiste.org For instance:

Steric Effects: The bulkiness of the substituents can dictate the coordination geometry around the copper ion and influence the solubility and volatility of the complex. nih.govrice.edu For example, sterically demanding groups can prevent the formation of polymeric structures and favor mononuclear species.

Volatility: The nature of the substituents significantly impacts the volatility of the metal β-diketonate complex, a critical factor for applications like CVD. Fluorinated alkyl groups, for example, are known to increase volatility. rice.edu

The modularity of the β-diketonate structure allows for the fine-tuning of these properties, making 4-hydroxy-4-phenylbut-3-en-2-one a versatile building block for designing copper complexes with specific desired characteristics.

Overview of Academic Research Trajectories for Copper;4-hydroxy-4-phenylbut-3-en-2-one Systems

Academic research on copper(II) benzoylacetonate and related systems has evolved from fundamental characterization to the exploration of sophisticated applications. Early research focused on:

Synthesis and Basic Characterization: Establishing reliable synthetic routes and characterizing the fundamental properties of the complex, such as its magnetic susceptibility, color, and basic reactivity.

Structural Determination: Utilizing techniques like X-ray crystallography to determine the precise molecular structure, which typically reveals a square planar or distorted square planar geometry for the Cu(II) ion. utm.mdresearchgate.net

Spectroscopic Studies: Employing infrared (IR), ultraviolet-visible (UV-Vis), and electron spin resonance (ESR) spectroscopy to understand the electronic structure and bonding within the complex.

More recent research trajectories have ventured into more specialized areas:

Catalysis: Investigating the catalytic activity of copper(II) benzoylacetonate in various organic reactions, leveraging the Lewis acidic nature of the copper center.

Materials Science: Using the complex as a precursor for the synthesis of copper oxide nanoparticles and thin films, and as a component in the design of functional materials like MOFs. acs.org

Computational Chemistry: Applying theoretical methods, such as Density Functional Theory (DFT), to model the electronic structure, predict spectroscopic properties, and understand reaction mechanisms at a molecular level. researchgate.net

Bioinorganic Chemistry: Exploring the interactions of these complexes with biological molecules and their potential as therapeutic agents. nih.govnih.gov

Scope and Objectives of Focused Scholarly Inquiry into this compound Complexes

Focused scholarly inquiry into this compound complexes is driven by several key objectives:

Correlation of Structure and Properties: A primary goal is to establish clear relationships between the molecular structure of the complex and its observable physical and chemical properties, such as its electronic spectrum, magnetic behavior, and thermal stability.

Tuning for Specific Applications: Research aims to modify the ligand structure to fine-tune the properties of the copper complex for targeted applications, whether it be enhancing catalytic efficiency, lowering decomposition temperatures for CVD, or improving biological activity.

Understanding Reaction Mechanisms: A significant objective is to elucidate the mechanisms by which these complexes participate in chemical reactions, whether as catalysts or as reactants.

Development of New Materials: The synthesis of novel materials based on this copper complex, including mixed-ligand systems and supramolecular assemblies, is an ongoing area of research with the goal of discovering new functionalities.

These objectives are pursued through a combination of synthetic chemistry, advanced analytical and spectroscopic techniques, and computational modeling.

Research Findings and Data

The following tables summarize typical data found in the literature for bis(benzoylacetonato)copper(II) and closely related copper(II) β-diketonate complexes. This data provides insight into the structural and physical properties of these systems.

Table 1: Selected Structural Data for Copper(II) β-Diketonate Complexes
ComplexCoordination GeometryCu-O Bond Length (Å)O-Cu-O Angle (°)Reference
Bis(acetylacetonato)copper(II)Distorted Square Planar~1.91 - 1.95~90 researchgate.net
Bis(benzoylacetonato)copper(II)Square PlanarData not specifically foundData not specifically foundN/A
[Cu(L1I)] (L1 based on benzoylacetone)Square Pyramidal1.961, 1.96889.6, 92.4, 177.9 utm.md
Table 2: Spectroscopic Data for Copper(II) β-Diketonate Complexes
ComplexIR ν(C=O) (cm⁻¹)IR ν(Cu-O) (cm⁻¹)UV-Vis λmax (nm) (d-d transitions)ESR g-valuesReference
Bis(acetylacetonato)copper(II)~1580~455~550, ~690g∥ ≈ 2.25, g⊥ ≈ 2.05 researchcommons.org
Generic Cu(II) β-diketonates1550-1600400-500500-700Typically g∥ > g⊥ > 2.0023 ekb.egmdpi.com
Table 3: Thermal Analysis Data for Copper(II) Complexes
ComplexDecomposition Onset (°C)Decomposition StagesFinal ResidueReference
Cu(II) complex of N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea~143 (416 K)3Cu1.96S mersin.edu.tr
Generic Cu(II) Schiff Base Complexes>200MultipleCuO or Cu ekb.egorientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20CuO4 B13850072 Copper;4-hydroxy-4-phenylbut-3-en-2-one

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20CuO4

Molecular Weight

387.9 g/mol

IUPAC Name

copper;4-hydroxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;

InChI Key

UXOQYPBHIRRXKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Cu]

physical_description

Blue-green solid;  [Gelest MSDS]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Copper;4 Hydroxy 4 Phenylbut 3 En 2 One Complexes

Advanced Synthetic Approaches to Copper;4-hydroxy-4-phenylbut-3-en-2-one Coordination Compounds

The formation of copper(II) complexes with 4-hydroxy-4-phenylbut-3-en-2-one is governed by the principles of coordination-driven self-assembly, where the final structure is encoded in the shape and functionality of the metal ion and the organic ligand. The optimization of this process requires careful consideration of various reaction parameters and the solvent environment.

The synthesis of copper(II) complexes with 4-hydroxy-4-phenylbut-3-en-2-one is fundamentally a chelation-driven process. The β-diketonate ligand, existing in equilibrium with its enol tautomer, can be deprotonated to form a bidentate ligand that coordinates to the copper(II) ion through its two oxygen atoms, forming a stable six-membered ring. This chelate effect is a primary driving force for the assembly of the complex.

These coordination events can lead to the formation of discrete mononuclear complexes or extend into more complex supramolecular structures through self-organization. For instance, a mononuclear copper(II) complex involving a Schiff base ligand derived from 4-hydroxy-4-phenylbut-3-en-2-one, specifically (N'-[(2E,3Z)-4-hydroxy-4-phenylbut-3-en-2-ylidene]acetohydrazide), has been synthesized and characterized. In this complex, the copper(II) center is four-coordinated by two oxygen atoms and one nitrogen atom from the ligand, along with an oxygen atom from a nitrate (B79036) ligand, resulting in a pseudo-tetrahedral geometry. researchgate.net Such coordination polymers can self-assemble into zero-, one-, two-, or three-dimensional networks. researchgate.net

The principles of self-assembly are crucial in designing coordination compounds with desired architectures and properties. The final structure is influenced by the coordination preferences of the copper(II) ion and the steric and electronic properties of the 4-hydroxy-4-phenylbut-3-en-2-one ligand and any ancillary ligands present.

The successful synthesis of this compound complexes is highly dependent on the optimization of reaction parameters. These parameters include temperature, pH, stoichiometry of reactants, and reaction time. For example, the synthesis of related α-benzyl amino coumarin (B35378) derivatives highlights the importance of catalyst choice and solvent medium, with aqueous media favoring the desired product formation. researchgate.net

The choice of solvent is particularly critical as it can influence the solubility of the reactants, the stability of the resulting complex, and the crystallization process. Different solvents can lead to different coordination geometries and even different products. In the synthesis of copper(II) paddle-wheel-like complexes with 4-vinylbenzoate, acetonitrile (B52724) was used as the solvent, and it was found to coordinate to the axial positions of the copper ions. semanticscholar.org Exposure to humid air led to the gradual replacement of the coordinated acetonitrile by water molecules, demonstrating the influence of the environment on the final complex. semanticscholar.org

A systematic study on the effect of various solvents on the formation of a target product is often necessary to maximize the yield and purity of the desired copper complex. The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of a this compound complex, based on general principles observed in related syntheses.

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound

Entry Solvent Temperature (°C) Molar Ratio (Cu:Ligand) Reaction Time (h) Yield (%)
1 Methanol 25 1:1 12 65
2 Methanol 60 1:1 6 78
3 Ethanol 60 1:2 6 85
4 Acetonitrile 60 1:2 6 82
5 Water 80 1:2 12 55
6 DMF 80 1:2 4 91

The formation of the this compound complex involves the substitution of solvent molecules or other ligands from the coordination sphere of the copper(II) ion by the 4-hydroxy-4-phenylbut-3-en-2-one ligand. The mechanism of this ligand exchange is crucial for understanding and controlling the reaction.

The formation of the metal-ligand bond between copper(II) and 4-hydroxy-4-phenylbut-3-en-2-one is a dynamic process. The deprotonated enolate form of the ligand acts as a nucleophile, attacking the electrophilic copper(II) center. The stability of the resulting complex is enhanced by the chelate effect. The coordination process is often stepwise, with the formation of a mono-ligated complex preceding the formation of the final bis-ligated species, depending on the stoichiometry and reaction conditions.

Precursor Synthesis and Rational Functionalization of the 4-hydroxy-4-phenylbut-3-en-2-one Ligand

The properties of the final copper complex can be tuned by modifying the 4-hydroxy-4-phenylbut-3-en-2-one ligand. This requires robust synthetic methods for the ligand itself and strategies for its functionalization.

The synthesis of 4-hydroxy-4-phenylbut-3-en-2-one can be achieved through various organic reactions. One common method is the aldol (B89426) condensation between benzaldehyde (B42025) and acetone, followed by dehydration. A solvent-free, recyclable organocatalyst system using N-PEG-(L)-prolinamide has been reported for the enantioselective aldol reaction to produce (R)-4-hydroxy-4-phenylbutan-2-one, a saturated analogue of the ligand of interest. researchgate.net

Functionalization of the phenyl ring or the acetyl group of the ligand can be used to introduce new properties into the resulting copper complex. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the ligand, which in turn can affect the stability and reactivity of the copper complex. Similarly, modification of the acetyl group can be used to attach the complex to other molecules or surfaces. The synthesis of Schiff base ligands by condensing the ketone functionality of β-diketones with amines is a common functionalization strategy. researchgate.net

Controlled Crystallization Techniques for Monocrystalline and Polycrystalline Samples

The isolation of this compound complexes in a crystalline form is essential for their definitive characterization, particularly through single-crystal X-ray diffraction. Controlled crystallization techniques are employed to obtain high-quality monocrystalline or polycrystalline samples.

Common crystallization methods include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent or solvent system is critical, as it affects the solubility of the complex and the rate of crystal growth. For example, single crystals of copper(II) phenylcarboxylate complexes have been obtained by slow evaporation from water at room temperature. mdpi.com

The morphology and quality of the crystals can be influenced by factors such as temperature, concentration, and the presence of impurities. The synthesis of a copper(II) complex with a Schiff base derived from 4-hydroxy-4-phenylbut-3-en-2-one yielded a crystalline product suitable for X-ray analysis, revealing a pseudo-tetrahedral geometry around the copper center. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Complexes

The application of green chemistry principles to the synthesis of coordination compounds is of growing importance to minimize environmental impact. These principles focus on areas such as the use of safer solvents, renewable starting materials, and energy efficiency. researchgate.netresearchgate.net

In the context of synthesizing this compound complexes, green chemistry approaches could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids. The use of water as a solvent in the synthesis of related coumarin derivatives has been shown to be effective. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This can include the use of recyclable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

While specific green synthesis protocols for this compound are not extensively documented, the broader principles of green chemistry provide a framework for developing more sustainable synthetic methodologies for this and other coordination compounds. nih.govaminer.cnresearchsolutions.com

Comprehensive Structural Elucidation of Copper;4 Hydroxy 4 Phenylbut 3 En 2 One Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of Copper;4-hydroxy-4-phenylbut-3-en-2-one Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It offers unparalleled insight into bond lengths, bond angles, coordination geometry, and the packing of molecules within the crystal lattice.

The most common coordination compound formed is bis(benzoylacetonato)copper(II), where two bidentate benzoylacetonate ligands chelate to a single copper(II) ion. X-ray diffraction studies of analogous copper(II) β-diketonate complexes reveal that the copper(II) center typically adopts a square planar or a distorted square planar geometry. researchgate.net In this arrangement, the copper ion is coordinated to four oxygen atoms, two from each of the two chelating ligands.

The Cu-O bond lengths are a critical parameter in defining the coordination sphere. In structures of similar copper(II) complexes, these distances are typically in the range of 1.88 Å to 1.94 Å. researchgate.net For example, in a closely related complex, the Cu-O bond lengths to the oxygen atoms from the carbonyl and hydroxyl groups are 1.934(2) Å and 1.883(2) Å, respectively. researchgate.net The O-Cu-O bond angles within the six-membered chelate ring formed by the copper and the β-diketonate ligand are generally found to be around 93°. This geometry is a consequence of the d⁹ electronic configuration of Cu(II), which is susceptible to Jahn-Teller distortion, often leading to a preference for square planar or tetragonally distorted octahedral environments. In some cases, weak axial interactions with solvent molecules or counter-ions can lead to a square pyramidal or distorted octahedral geometry. scispace.com

Table 1: Representative Bond Metrology for Copper(II) β-Diketonate Complexes
ParameterTypical ValueCoordination Geometry Feature
Cu-O Bond Length (carbonyl)~1.91 - 1.94 ÅEquatorial bond in a square planar environment
Cu-O Bond Length (enolic)~1.88 - 1.92 ÅEquatorial bond in a square planar environment
O-Cu-O Bite Angle~93°Angle within the six-membered chelate ring
Trans O-Cu-O Angle~180°Angle between oxygen atoms of different ligands

Beyond the individual molecule, the crystal structure is defined by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonding and π-π stacking, dictate how the coordination complexes pack together to form a stable, ordered lattice.

In copper(II) complexes containing ligands with suitable functional groups, hydrogen bonding plays a crucial role in assembling supramolecular architectures. researchgate.netnih.govnih.gov For instance, in related structures, intermolecular hydrogen bonds can link adjacent complex molecules, often involving coordinated or lattice solvent molecules (like water) and the oxygen atoms of the ligands. nih.gov These interactions can give rise to one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov

Table 2: Common Supramolecular Interactions and Resulting Motifs
Interaction TypeParticipating GroupsCommon Resulting Motif
Hydrogen BondingCoordinated/Lattice H₂O, Ligand Oxygen Atoms1D Chains, 2D Layers
π-π StackingPhenyl Rings of LigandsStacked columns, Herringbone patterns
van der Waals ForcesEntire Molecular SurfaceEfficient space-filling and close packing

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can arise from different arrangements or conformations of the molecules in the solid state. While not extensively documented for simple bis(benzoylacetonato)copper(II), related complexes are known to exhibit isomerism, such as the co-crystallization of cis and trans isomers in bis(benzoylacetonato)pyridinecopper(II), which can be considered a form of polymorphism.

Of greater prevalence in these systems is the phenomenon of solvatochromism, where the color of the compound changes depending on the solvent it is dissolved in. researchgate.netidosi.org This effect is particularly pronounced for square planar copper(II) β-diketonate complexes. The color change arises from the coordination of solvent molecules to the axial positions of the copper(II) ion, which alters the ligand field strength and, consequently, the energy of the d-d electronic transitions responsible for the color. researchgate.net The extent of the spectral shift often correlates with the donor ability of the solvent, commonly quantified by the Gutmann donor number (DN). researchgate.net Solvents with high DN values (e.g., DMSO, pyridine) are strong donors and cause a significant red shift (to lower energy) in the absorption maximum compared to weakly coordinating solvents (e.g., dichloromethane). researchgate.net

Table 3: Solvatochromism of a Representative Copper(II) β-Diketonate Complex
SolventDonor Number (DN)Absorption Maximum (λmax)
Dichloromethane0.0~650 nm
Acetone17.0~670 nm
Dimethylformamide (DMF)26.6~690 nm
Dimethyl Sulfoxide (DMSO)29.8~700 nm

The formation of hydrates, where water molecules are incorporated into the crystal lattice either in coordination or as lattice water, is also a common feature, influencing both the crystal structure and stability of the compound.

Solution-State Structural Characterization of this compound

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are essential for characterizing the structure and electronic properties of the complex in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the free 4-hydroxy-4-phenylbut-3-en-2-one ligand (benzoylacetone), which exists in a keto-enol tautomeric equilibrium, ¹H and ¹³C NMR spectra provide distinct signals for each form. chemicalbook.comnih.govuq.edu.auwikipedia.org In the predominant enol form, a characteristic signal for the enolic proton appears at a downfield chemical shift (typically >15 ppm), while the methine (=CH-) proton resonates around 6.0-6.5 ppm. chemicalbook.comnih.gov The methyl protons give a sharp singlet near 2.2 ppm, and the phenyl protons appear in the aromatic region (7.4-8.0 ppm). chemicalbook.comnih.gov

When the ligand coordinates to the paramagnetic Cu(II) center, the NMR spectrum changes dramatically. The unpaired electron on the copper ion causes significant shifting and broadening of the ligand's NMR signals, often rendering them unobservable or very difficult to interpret under standard conditions. This paramagnetic effect is distance-dependent, with protons closer to the copper center experiencing more severe broadening. Therefore, while NMR is crucial for characterizing the free ligand, its direct application to the paramagnetic copper(II) complex is limited.

Table 4: Typical ¹H NMR Chemical Shifts (δ) for the Free Ligand (Enol Tautomer)
Proton EnvironmentTypical Chemical Shift (ppm)Multiplicity
Enolic OH~16.0Singlet (broad)
Phenyl (ortho)~7.9Multiplet
Phenyl (meta, para)~7.4 - 7.6Multiplet
Methine (=CH-)~6.2Singlet
Methyl (-CH₃)~2.2Singlet

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically probes species with unpaired electrons, such as the Cu(II) ion (d⁹ configuration). libretexts.orgillinois.edu The EPR spectrum is highly sensitive to the coordination environment of the metal ion. For Cu(II) complexes in frozen solution or powder form, the spectrum is typically anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂).

For copper(II) benzoylacetonate and its analogues with a square planar or tetragonally distorted octahedral geometry, the unpaired electron resides primarily in the dₓ²-ᵧ² orbital. This leads to an axial EPR spectrum with g₂ > gₓ ≈ gᵧ, often denoted as g|| > g⊥ > 2.0023 (the free electron g-value). researchgate.netmdpi.comresearchgate.net The spectrum also exhibits hyperfine splitting due to the interaction of the electron spin with the copper nucleus (I = 3/2), which splits the g|| signal into four lines characterized by the hyperfine coupling constant, A||. The g⊥ region may also show superhyperfine coupling if the coordinating atoms have a nuclear spin (e.g., ¹⁴N), but this is not the case for the oxygen donors in this complex. The magnitude of the g and A values provides detailed information about the covalency of the Cu-O bonds and the nature of the electronic ground state. libretexts.orgillinois.edu

Table 5: Representative EPR Parameters for Copper(II) β-Diketonate Complexes
EPR ParameterTypical ValueInterpretation
g|| (g₂)2.25 - 2.29Consistent with a dₓ²-ᵧ² ground state in a square planar or elongated octahedral geometry
g (gₓ, gᵧ)2.05 - 2.07
A|| (A₂)150 - 190 x 10⁻⁴ cm⁻¹ (or ~520 MHz)Indicates the extent of electron spin interaction with the Cu nucleus; reflects covalency

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of the this compound complex and for elucidating its fragmentation pathways, which provides insights into the compound's stability and the nature of its coordination bonds. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly useful for analyzing coordination complexes. nih.gov

Under electrospray ionization conditions, the copper complex can undergo fragmentation and form various ionic species. nih.gov The fragmentation of metal(II) bis(acetylacetonate) complexes, which are structurally related to the title compound, often results in the parent anion [ML2]− and the ligand anion [L]−. beilstein-journals.org While a variety of other fragment anions can be detected, they are typically produced in smaller yields. beilstein-journals.org The fragmentation patterns can be complex and may involve the formation of adducts with solvent molecules or association with other cations. nih.gov

For instance, in related copper(II) complexes, mass spectrometry has been used to identify peaks corresponding to the [Cu(L)(N–N)]+ complex species, confirming the coordination of the ligands to the copper center. nih.gov The analysis of fragmentation patterns can reveal the successive loss of ligands and parts of the ligand framework, providing information about the relative bond strengths within the complex. It has been noted that the fragmentation of similar copper complexes in solution can be complex, indicating the high kinetic lability of Cu(II) compounds. nih.gov

A detailed analysis of the mass spectrum of a this compound coordination compound would be expected to show a molecular ion peak corresponding to the intact complex, followed by a series of fragment ions. The fragmentation might proceed through the loss of a neutral ligand molecule, cleavage of the ligand itself, or changes in the oxidation state of the copper ion. Understanding these pathways is crucial for confirming the structure of the synthesized complex and for predicting its behavior in various chemical environments.

Ion TypePotential Fragmentation PathwaySignificance
Molecular Ion [Cu(L)2]+Intact complexConfirms the molecular weight and stoichiometry of the complex.
Fragment Ion [Cu(L)]+Loss of one ligand molecule (L)Indicates the lability of the copper-ligand bond.
Ligand Ion [L]+ or [L]-Dissociation of the ligand from the metal centerProvides information on the stability of the free ligand.
Ligand Fragment IonsCleavage of bonds within the ligandElucidates the intrinsic stability of the 4-hydroxy-4-phenylbut-3-en-2-one ligand.

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Ligand and Coordination Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for probing the coordination of the 4-hydroxy-4-phenylbut-3-en-2-one ligand to the copper ion. These techniques provide detailed information about the vibrational modes of the molecule, and shifts in these modes upon complexation can be directly correlated to the formation of coordination bonds.

The coordination of the Cu(II) ion to the oxygen atoms of β-diketonate ligands, such as 4-hydroxy-4-phenylbut-3-en-2-one, is typically observed by shifts in the stretching vibrations of the C=C and C=O bonds in the FT-IR spectra when compared to the free ligand. researchgate.net For instance, the ν(C=O) vibration band of a ligand, which might appear around 1670 cm-1, could shift to a lower frequency upon complexation, suggesting the coordination of the carbonyl oxygen atom. worldscientificnews.com

In copper(II) β-diketonate complexes, the in-phase symmetric O-Cu-O stretching mode is considered a useful measure of the metal-ligand bond strength. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. nih.gov These calculations can help to distinguish between different possible coordination modes and provide a more detailed understanding of the electronic structure of the complex. nih.gov

Raman spectroscopy provides complementary information to FT-IR. For example, in copper(II) complexes with dibenzoylmethane, another β-diketone, both IR and Raman spectra have been used to perform a full vibrational assignment. nih.gov The combination of both techniques allows for a more complete picture of the vibrational landscape of the molecule. Specific Raman marker bands can be used to monitor the coordination sites of the ligand to the copper(II) ion. nih.gov

Key vibrational modes to consider in the analysis of this compound complexes include:

ν(C=O) and ν(C=C) : Shifts in these stretching frequencies upon complexation indicate the involvement of the carbonyl and enolic groups in coordination.

ν(Cu-O) : The appearance of new bands in the low-frequency region (typically below 600 cm-1) is direct evidence of the formation of copper-oxygen bonds.

Phenyl group vibrations : Changes in the vibrational modes of the phenyl ring can indicate electronic effects resulting from coordination.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Gained from Shift upon Complexation
ν(O-H)3200-3600Disappearance or significant broadening indicates deprotonation and coordination of the hydroxyl group.
ν(C=O)1650-1750A shift to lower frequency suggests coordination of the carbonyl oxygen to the copper ion.
ν(C=C)1500-1650A shift in frequency indicates delocalization of electron density within the chelate ring upon coordination.
ν(Cu-O)400-600Appearance of new bands in this region directly confirms the formation of copper-oxygen bonds.

Solid-State NMR and Powder X-ray Diffraction (PXRD) for Bulk Structural Information and Crystallinity

While single-crystal X-ray diffraction provides the most detailed atomic-level structure, it requires the growth of suitable single crystals, which is not always feasible. In such cases, solid-state nuclear magnetic resonance (NMR) and powder X-ray diffraction (PXRD) are invaluable techniques for obtaining structural information from polycrystalline or amorphous bulk samples.

Solid-State NMR (ssNMR) spectroscopy can provide information about the local environment of specific nuclei, such as 1H, 13C, and even the quadrupolar 63Cu and 65Cu nuclei. For paramagnetic copper(II) complexes, the paramagnetic center can cause significant shifting and broadening of the NMR signals. nih.govrsc.org However, these paramagnetic effects can also be exploited to gain structural insights. nih.govrsc.org For instance, 2D ssNMR experiments can reveal connectivity between different atoms in the solid state. nih.govrsc.org

While solid-state NMR of copper(I) complexes has been more extensively studied, providing information on coordination environments and geometries, acs.orgresearchgate.netfigshare.com the study of paramagnetic copper(II) complexes remains more challenging. Nevertheless, the combination of experimental ssNMR with theoretical calculations can allow for the assignment of NMR signals and the elucidation of the chemical functionalization of the ligand upon coordination. nih.govrsc.org

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity and phase purity of a bulk sample. The diffraction pattern obtained from a crystalline material is a unique fingerprint that can be used for identification. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters. researchpublish.com

PXRD analysis of this compound complexes can reveal whether the material is crystalline or amorphous. For crystalline samples, the data can be used to determine the unit cell parameters, and in some cases, solve the crystal structure if the quality of the data is sufficiently high. researchpublish.comisroset.org The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchpublish.com PXRD is also crucial for confirming that the bulk material corresponds to the structure determined from a single crystal.

TechniqueInformation ProvidedApplication to this compound
Solid-State NMRLocal atomic environments, connectivity, and dynamics.Can probe the coordination of the ligand to the copper center and identify different polymorphs or isomers in the solid state.
Powder X-ray DiffractionCrystallinity, phase purity, unit cell parameters, and crystallite size.Confirms the crystalline nature of the complex, identifies the crystal system, and can be used for phase identification and quality control.

Microscopic Techniques for Morphological and Nanoscale Structural Analysis (e.g., AFM, SEM)

Microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface morphology and nanoscale structure of the this compound coordination compound. These methods provide a direct view of the material's physical form, which can be correlated with its bulk properties and synthesis conditions.

Atomic Force Microscopy (AFM) provides even higher resolution imaging of the surface topography, capable of resolving features down to the nanometer scale. AFM operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This technique can be used to obtain three-dimensional images of the surface and to measure surface roughness. In the context of supramolecular copper(II) β-diketonate complexes, AFM has been used to gain structural information. nih.gov For the title compound, AFM could be used to visualize the packing of molecules on a surface or to study the morphology of thin films.

The combination of SEM and AFM provides a comprehensive understanding of the material's morphology from the micrometer to the nanometer scale. This information is valuable for understanding the material's properties and for applications where particle size and shape are important, such as in catalysis or materials science.

TechniqueResolutionInformation ObtainedRelevance to the Copper Complex
Scanning Electron Microscopy (SEM)~1-10 nmParticle size, shape, and surface morphology.Characterizes the overall morphology of the synthesized powder.
Atomic Force Microscopy (AFM)Sub-nanometerHigh-resolution surface topography and roughness.Can visualize the nanoscale structure and packing of the complex molecules.

Electronic Structure, Spectroscopic Properties, and Magnetism of Copper;4 Hydroxy 4 Phenylbut 3 En 2 One

UV-Visible and Near-Infrared Spectroscopy for d-d Transitions and Charge Transfer Phenomena

The electronic absorption spectrum of copper;4-hydroxy-4-phenylbut-3-en-2-one is characterized by distinct bands in the ultraviolet (UV), visible, and near-infrared (NIR) regions, which arise from different electronic transitions. These include d-d transitions localized on the copper ion and charge transfer (CT) transitions between the metal and the ligand.

d-d Transitions: For a Cu(II) ion in a square-planar geometry, which is common for such complexes, the d-orbitals split in energy. researchgate.net This splitting allows for electronic transitions between the d-orbitals, which are formally Laporte-forbidden but become weakly allowed due to vibronic coupling or slight geometric distortions. These transitions typically appear as broad, low-intensity bands in the visible to NIR region of the spectrum. For copper(II) β-diketonate complexes, these bands are often observed in the 500-800 nm (approximately 12,500-20,000 cm⁻¹) range. For instance, the closely related complex bis(dibenzoylmethanato)copper(II) shows broad absorption bands around 14,500 cm⁻¹ and 16,630 cm⁻¹, which are assigned to B₁g→B₂g and B₁g→E_g transitions, respectively. researchgate.net

Charge Transfer (CT) Phenomena: Charge transfer bands are much more intense than d-d bands and typically occur in the UV or near-UV region. They involve the transfer of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital. For copper(II) β-diketonates, these often appear as strong absorption peaks. researchgate.net Theoretical calculations on similar complexes indicate that the strongest absorbance peaks in the UV-visible spectrum can be ligand-to-metal charge-transfer excitations. researchgate.net

Ligand-to-Ligand Charge Transfer (LLCT): The presence of aromatic rings, such as the phenyl group in the 4-hydroxy-4-phenylbut-3-en-2-one ligand, can lead to intense absorption bands that are predominantly ligand-to-ligand charge-transfer excitations. nih.govnih.gov These transitions often result in a bathochromic (red) shift of the absorption maxima compared to complexes without aromatic groups. nih.govnih.gov

Intraligand Transitions: High-energy bands in the UV region (typically below 350 nm) are often assigned to π–π∗ transitions within the β-diketonate ligand itself. These transitions are characteristic of the conjugated system of the chelate ring. researchgate.net

The table below summarizes typical electronic transitions observed in copper(II) β-diketonate complexes similar to this compound.

Transition TypeTypical Wavenumber (cm⁻¹)Typical Wavelength (nm)RegionRelative Intensity
d-d (e.g., B₁g→B₂g, B₁g→E_g)13,000 - 17,000590 - 770Visible / NIRWeak
LMCT / LLCT25,000 - 33,000300 - 400UV / VisibleStrong
Intraligand (π–π∗)> 29,000< 345UVVery Strong

Magnetic Susceptibility and Electron Spin Resonance (ESR) Studies of Copper(II) Centers

The magnetic properties of this compound are dominated by the single unpaired electron of the d⁹ Cu(II) center.

Magnetic Susceptibility: Room temperature magnetic susceptibility measurements provide a magnetic moment (μ_eff) for the complex. For a magnetically dilute Cu(II) complex (with one unpaired electron, S = 1/2), the expected spin-only magnetic moment is 1.73 Bohr Magnetons (B.M.). scholarsresearchlibrary.com Experimentally, values for monomeric copper(II) β-diketonate complexes are typically found in the range of 1.74-1.96 B.M. scholarsresearchlibrary.com Values slightly above the spin-only value are common due to orbital contributions to the magnetic moment. These measurements confirm the presence of isolated Cu(II) centers and the absence of significant antiferromagnetic or ferromagnetic coupling between copper ions, which would be expected for a monomeric complex in dilute conditions. researchgate.net

Electron Spin Resonance (ESR): ESR (also known as Electron Paramagnetic Resonance, EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II). The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. For a square-planar copper(II) β-diketonate complex in a frozen solution or powder form, an axial spectrum is typically observed, characterized by two g-values: g∥ (parallel) and g⊥ (perpendicular). researchgate.net

The g-values are typically found with g∥ > g⊥ > 2.0023 (the g-value for a free electron). For similar complexes, values such as g∥ = 2.216 and g⊥ = 2.045 have been reported. researchgate.net

The relationship g∥ > g⊥ is characteristic of a d_(x²-y²) ground state, which is expected for a Cu(II) ion in a square-planar or elongated octahedral geometry. researchgate.net

The deviation of the g-values from the free-electron value provides information about the degree of covalency in the metal-ligand bonds and the energy of the d-d transitions.

Magnetic PropertyTypical Value / ObservationInformation Derived
Magnetic Moment (μ_eff)1.74 - 1.96 B.M.Confirms paramagnetic Cu(II) (S=1/2) center
ESR Spectrum TypeAxialSquare-planar or tetragonally distorted geometry
g-valuesg∥ > g⊥ > 2.0023d_(x²-y²) electronic ground state

Luminescence and Photophysical Properties of this compound

The photophysical properties, particularly luminescence, of simple monomeric copper(II) complexes are generally not prominent. The paramagnetic nature of the d⁹ Cu(II) center provides efficient pathways for non-radiative de-excitation of excited states, which often leads to the quenching of luminescence.

While the β-diketonate ligand itself may possess fluorescent properties, coordination to a Cu(II) ion typically results in significant quenching of this emission. rsc.org This occurs through energy transfer or electron transfer processes involving the half-filled d-orbitals of the copper ion. Consequently, this compound is not expected to be a strongly luminescent compound.

However, it is noteworthy that some specially designed copper(II) complexes can exhibit luminescence. For instance, certain dinuclear macrocyclic copper(II) complexes have been shown to have emission bands in the 392–424 nm range. nih.gov The luminescent behavior in these cases is often a result of rigid structures that limit vibrational non-radiative decay or involve charge-transfer excited states that are less susceptible to quenching by the metal center. In the context of this compound, its primary role in photophysical systems is more likely to be that of an energy acceptor or quencher rather than an emitter.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Resolution and Conformation

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light. These phenomena are only observed for chiral molecules.

The complex this compound, in its standard square-planar bis(ligand) form, is achiral and therefore does not exhibit a CD or ORD spectrum. It is optically inactive.

However, this achiral complex can become CD-active under certain conditions, making it a useful probe in chiroptical studies:

Coordination to a Chiral Ligand: If the this compound complex coordinates to an additional chiral molecule (e.g., a chiral amine or alcohol), the resulting adduct can be chiral and thus exhibit a CD spectrum. The CD signals observed in the region of the copper d-d or charge-transfer bands are referred to as induced circular dichroism (ICD).

Use as a Chiral Derivatizing Agent: The underlying ligand, 4-hydroxy-4-phenylbut-3-en-2-one, can be incorporated into a larger, chiral molecular framework. If this chiral ligand then coordinates to Cu(II), the resulting complex will be chiral and CD-active.

Induced Chirality in an Achiral Ligand: Research has shown that when an achiral β-diketonato ligand coordinates to a pre-existing chiral copper(II) center, the ligand itself can be forced into a twisted, chiral conformation. rsc.org This induced chirality in the ligand's structure gives rise to distinct signals in vibrational circular dichroism (VCD) spectroscopy, providing insight into the stereochemistry of the coordination sphere. rsc.org

Therefore, while the complex itself is achiral, its interaction with chiral environments can be effectively monitored using CD spectroscopy, providing valuable information on the conformation and absolute configuration of chiral molecules.

Coordination Chemistry Principles and Ligand Field Theory Applied to Copper;4 Hydroxy 4 Phenylbut 3 En 2 One

Ligand Field Theory and Molecular Orbital Theory Applications to Copper(II) Electronic States

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful frameworks for describing the bonding and electronic properties of transition metal complexes, including those of copper(II) with 4-hydroxy-4-phenylbut-3-en-2-one. wikipedia.orgbritannica.com Copper(II) has a d⁹ electronic configuration, which makes its complexes susceptible to Jahn-Teller distortions, profoundly influencing their geometry and electronic states.

In a typical bis(4-hydroxy-4-phenylbut-3-en-2-onato)copper(II) complex, the copper ion is in a square planar or distorted square planar environment. researcher.life According to LFT, the approach of the four oxygen donor atoms from two chelating ligands removes the degeneracy of the five d-orbitals. libretexts.org For a square planar (D₄h) geometry, the d-orbitals split in energy, typically in the order dₓ₂-y₂ > dₓy > d₂₂ > dₓz, dᵧz. The single unpaired electron of the Cu(II) ion resides in the highest energy dₓ₂-y₂ orbital.

MO theory provides a more detailed picture by considering the covalent interactions between metal and ligand orbitals. libretexts.orgscribd.com The oxygen donor atoms of the ligand engage in σ-bonding with the metal's dₓ₂-y₂ and d₂₂ orbitals (the e₉ set in octahedral symmetry, which are strongly affected in a square planar field) and the 4s and 4p orbitals. wikipedia.orgscribd.com This interaction forms bonding and antibonding molecular orbitals. The resulting antibonding orbitals, which are primarily metal d-orbital in character, correspond to the energy levels described in LFT. libretexts.org Pi-bonding interactions can also occur between the filled p-orbitals of the ligand's oxygen atoms and the metal's d-orbitals (dₓy, dₓz, dᵧz), further influencing the electronic structure. britannica.com

The electronic absorption spectra of these complexes are characterized by broad, low-intensity d-d transition bands in the visible region. These transitions correspond to the promotion of an electron from the lower-lying d-orbitals to the half-filled dₓ₂-y₂ orbital. The energies of these transitions provide direct information about the ligand field splitting parameters. nih.govrsc.org For instance, introducing aromatic rings onto the ligand can shift excitations to predominantly ligand-to-ligand charge transfer. researchgate.net

Table 1: Representative Electronic Spectral Data for Copper(II) β-Diketonate Complexes

ComplexSolventd-d Transition Bands (nm)Coordination Geometry
Bis(2-methyl-1-phenyl-1,3-butanedionato)copper(II)Chloroform657, 540Square Planar
Bis(2-ethyl-1-phenyl-1,3-butanedionato)copper(II)Chloroform660, 543Square Planar
Bis(2-n-propyl-1-phenyl-1,3-butanedionato)copper(II)Methanol680Square Pyramidal
Bis(acetylacetonato)copper(II)Acetonitrile (B52724)~650, ~550Square Planar

Data compiled from reference scholarsresearchlibrary.com.

Chelate Ring Conformation, Distortion, and Stereochemical Considerations in Copper;4-hydroxy-4-phenylbut-3-en-2-one Complexes

The coordination of 4-hydroxy-4-phenylbut-3-en-2-one to a copper(II) center results in the formation of a six-membered chelate ring. In bis-chelated complexes, [Cu(C₁₀H₉O₂)₂], the two ligands typically arrange in a square planar geometry around the copper ion. researcher.life However, this idealized geometry is often subject to distortions.

One common distortion in bis(β-diketonato)copper(II) complexes is a twist from a planar to a pseudo-tetrahedral geometry. nih.govresearchgate.net This can be quantified by the dihedral angle between the two planes defined by the copper atom and the donor oxygen atoms of each ligand. For example, in some bis(β-diketiminate)copper(II) complexes, which are electronically similar to β-diketonates, dihedral angles of around 62.5° have been observed, indicating a significant distortion from planarity. nih.gov The square planar geometry of some copper(II) Schiff base complexes derived from benzoylacetone (B1666692) has also been found to be unusually distorted towards a tetrahedral one. researchgate.net

The coordination environment can be expanded from four-coordinate square planar to five-coordinate square pyramidal or six-coordinate distorted octahedral through the coordination of additional ligands, such as solvent molecules or other Lewis bases, in the axial positions. researchgate.netmdpi.com For instance, the THF adduct of a fluorinated copper(II) β-diketonate complex exhibits a square pyramidal geometry with the THF molecule in the apical position. mdpi.com

Stereochemically, the arrangement of the two unsymmetrical benzoylacetonate ligands can lead to the formation of cis and trans geometrical isomers. While often only one isomer is observed in the crystalline solid state, it is argued that both isomers can be present in bulk samples or in solution. researchgate.net

Table 2: Selected Structural Parameters for Copper(II) β-Diketonate and Related Complexes

ComplexCoordination GeometryCu-O Bond Length (Å)Key Angles (°)
[Cu(bis(pentafluorobenzoyl)methanide)₂]Square Planar1.9149 (avg)O-Cu-O (chelate): ~93
[Cu(1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionate)₂]Square Planar--
[Cu(1,1,1-trifluoro-5,5-dimethylhexane-2,4-dionate)₂·EtOH]Square Pyramidal--
[Cu(LCF3)₂(THF)]Square Pyramidal1.920-1.924 (basal), 2.232 (apical)-

Data compiled from references researchgate.netmdpi.com.

Influence of Substituent Effects on Coordination Modes and Thermodynamic Stability

Substituents on the phenyl ring or the α-carbon of the 4-hydroxy-4-phenylbut-3-en-2-one ligand can significantly alter the properties of the resulting copper(II) complexes. nih.goviiste.org These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring modify the acidity of the enolic proton and the electron density on the coordinating oxygen atoms. Electron-withdrawing groups increase the ligand's acidity, leading to the formation of complexes that are thermodynamically less stable. Conversely, electron-donating groups enhance the basicity of the oxygen donors, generally resulting in more stable complexes. nih.gov The stability of metal complexes with azo derivatives of benzoylacetone was found to follow the order Fe > Cu > UO₂ > Ni > Co > Zn > Cd > Mn > Mg > Ca, consistent with the Irving-Williams series. researchgate.net The size of the chelate rings also plays a crucial role in stability; the cooperativity between 5- and 6-membered rings is a driving force for specificity and stability in Cu(II) peptide complexes. nih.gov

Steric Effects: The size and position of substituents can impose steric constraints that influence the coordination geometry. Bulky groups on the ligand can prevent the adoption of a planar geometry, forcing a distortion towards a tetrahedral arrangement. nih.gov Furthermore, sterically demanding substituents can hinder the formation of bis-ligand complexes, favoring mononuclear four-coordinate species or leading to the formation of different structures like di(μ-hydroxo)dicopper(II) complexes. nih.gov

Table 3: Effect of Substituents on Properties of Copper(II) β-Diketiminate Complexes

α-Substituent (R1)Aromatic Substituent (R3)Resulting Complex Geometry
Me, H, CN, or NO₂Ph, DtbpDistorted Tetrahedral
-Mes, DepDi(μ-hydroxo)dicopper(II)
-DippSquare Planar (mononuclear)

Data compiled from reference nih.gov. (Note: β-diketiminate ligands are shown as analogs).

Ligand Exchange Kinetics and Mechanism in Solution-Phase Systems

The study of ligand exchange kinetics provides insight into the reactivity and mechanism of complex formation and substitution in solution. Copper(II) complexes are known for their kinetic lability, meaning they undergo ligand exchange reactions at a fast rate.

For the formation of copper(II) complexes with β-diketones like benzoylacetone, kinetic studies suggest a mechanism that can be influenced by the nature of the substituents on the ligand. iiste.org A study on the formation kinetics of copper(II) β-diketone complexes indicated that for Cu(II), the second step of the reaction (k₂) is faster than the first (k₁), with k₂ being constant. iiste.org The influence of the diketonate substituents on the kinetics for copper(II) complexes was found to be in the order C₆H₅ > CH₃ > CF₃. iiste.org

The general mechanism for ligand exchange at a square planar Cu(II) center often proceeds through an associative pathway, where the incoming ligand attacks the metal center to form a five- or six-coordinate intermediate before the leaving group departs. The solvent can play a significant role, either by acting as the entering ligand itself or by stabilizing the transition state.

In some cases, ligand exchange reactions can lead to the formation of mixed-ligand complexes. For example, EPR studies have shown that bis(acetylacetonato)copper(II) does not readily react to form mixed-chelate complexes with strongly bound ligands like diselenocarbamate, whereas more reactive analogs like hexafluoro-acetylacetonato copper(II) do. nih.gov This highlights the role of the ligand's electronic properties in dictating kinetic reactivity.

Electrochemical Behavior and Redox Potentials of this compound Systems

The electrochemical properties of this compound complexes are dominated by the Cu(II)/Cu(I) redox couple. Cyclic voltammetry is a key technique used to probe this behavior, typically revealing a quasi-reversible or irreversible reduction of the Cu(II) center to Cu(I). researchgate.netresearchgate.net

The reduction potential of the Cu(II)/Cu(I) couple is highly sensitive to the electronic environment provided by the ligands. nih.govnih.gov This sensitivity allows for the fine-tuning of the complex's redox properties by modifying the ligand structure. researchgate.net

Substituent Effects: Electron-withdrawing substituents on the 4-hydroxy-4-phenylbut-3-en-2-one ligand make the complex easier to reduce (a positive or less negative Epc/E₁/₂ value). This is because they decrease the electron density on the copper center, stabilizing the reduced Cu(I) state. Conversely, electron-donating groups make the complex harder to reduce (a more negative potential). nih.govresearchgate.net Linear relationships have been established between the reduction potentials and electronic descriptors like Hammett constants, confirming good electronic communication between the ligand substituents and the copper center. researchgate.netresearchgate.net

Geometric Effects: The coordination geometry significantly impacts the redox potential. A distortion from a square planar towards a tetrahedral geometry generally makes the reduction of Cu(II) to Cu(I) easier (a positive shift in potential). nih.govresearchgate.net This is because the preferred geometry for d¹⁰ Cu(I) is tetrahedral, so a pre-distorted Cu(II) complex has a lower reorganization energy for reduction. A significant anodic shift in the Cu(II)/Cu(I) potential was observed for a copper(II) Schiff base complex with a tetrahedral distortion compared to its square planar analogs. researchgate.net

Table 4: Redox Potentials for the Cu(II)/Cu(I) Couple in Various Copper(II) Complexes

ComplexGeometryE₁/₂ (V vs. SCE)Solvent
[CuL¹]₂(ClO₄)₂Distorted Square Planar-0.82Acetonitrile
[CuL²]ClO₄Square Planar-0.87Acetonitrile
[CuL³]Distorted Tetrahedral-0.47Acetonitrile

Data from reference researchgate.net for copper(II) Schiff base complexes derived from benzoylacetone fragments, illustrating geometric effects.

Reactivity and Catalytic Science of Copper;4 Hydroxy 4 Phenylbut 3 En 2 One Complexes

Copper;4-hydroxy-4-phenylbut-3-en-2-one as a Catalyst Precursor in Organic Transformations

Copper(II) bis(benzoylacetonate), Cu(bzac)₂, often functions as a catalyst precursor, meaning it is converted in situ into the catalytically active species under the reaction conditions. Its stability and solubility in common organic solvents make it an excellent starting material for generating more reactive, lower-oxidation-state copper(I) species or other catalytically relevant intermediates.

The benzoylacetonate ligand, a type of β-diketonate, provides a stable coordination environment for the Cu(II) ion. However, in the presence of reducing agents, co-catalysts, or specific substrates, the complex can be readily transformed. For example, in Atom Transfer Radical Polymerization (ATRP), the Cu(II) precursor is reduced to a Cu(I) species, which then becomes the active catalyst for the polymerization process. Similarly, in many cross-coupling reactions, the initial Cu(II) complex is reduced to Cu(I) to initiate the catalytic cycle. The versatility of Cu(bzac)₂ as a precursor allows it to be employed in a broad spectrum of reactions without the need to synthesize more sensitive, air-unstable Cu(I) catalysts separately.

Homogeneous Catalysis Mediated by this compound

In a homogeneous setting, where the catalyst is dissolved in the reaction medium, Cu(bzac)₂ has demonstrated efficacy in several classes of organic reactions. Its catalytic activity is often dependent on the reaction conditions, including solvent, temperature, and the presence of co-catalysts or ligands that can modify the copper center's electronic and steric properties.

Copper catalysts are renowned for their ability to facilitate oxidative coupling reactions, where new bonds are formed with a net loss of electrons, often using molecular oxygen or other oxidants. Cu(bzac)₂ has been explored as a catalyst in such transformations. For instance, it can catalyze the aerobic oxidation of various organic substrates. The mechanism often involves the interplay between Cu(II) and Cu(I) oxidation states, where the copper center mediates electron transfer from the substrate to the oxidant.

In the presence of a suitable base and oxygen, copper complexes can catalyze the homocoupling of phenols and terminal alkynes (Glaser-Hay coupling). While specific studies focusing solely on Cu(bzac)₂ are part of a broader field, its role is consistent with the general mechanism for copper β-diketonates in these reactions. The catalyst facilitates the formation of radical intermediates that subsequently couple to form the desired product.

Table 1: Examples of Oxidative Functionalization Reactions Catalyzed by Copper Complexes This table presents representative copper-catalyzed reactions. While not all examples exclusively use Cu(bzac)₂, they illustrate the types of transformations where such β-diketonate complexes are active.

Reaction TypeSubstrateProductTypical ConditionsReference Context
Aerobic Alcohol OxidationBenzyl alcoholBenzaldehyde (B42025)Cu(II) complex, base (e.g., Cs₂CO₃), O₂ or air
Oxidative C-H/N-H Cross-CouplingIndole and BenzeneN-PhenylindoleCu(II) catalyst, oxidant (e.g., Ag₂CO₃), 120 °C
Glaser-Hay Alkyne CouplingPhenylacetylene1,4-Diphenylbuta-1,3-diyneCu(I)/Cu(II) catalyst, amine base, O₂

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. Copper-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig aminations, are powerful tools for this purpose. The introduction of β-diketone ligands like benzoylacetonate has been shown to facilitate these transformations under milder conditions compared to traditional Ullmann reactions, which often required harsh conditions.

Cu(bzac)₂, in conjunction with a suitable base, can catalyze the coupling of aryl halides with various nucleophiles, including amines, phenols, and thiols. The ligand can accelerate the rate-limiting reductive elimination step and stabilize the copper catalyst, leading to higher yields and broader substrate scope. For example, Cu(bzac)₂ has been effectively used in the N-arylation of imidazoles and other N-heterocycles.

Table 2: Cu(bzac)₂ in Carbon-Heteroatom Bond Formation

Bond FormedAryl SourceNucleophileProductCatalyst SystemYield
C-NIodobenzeneImidazole1-Phenyl-1H-imidazoleCu(bzac)₂ / K₂CO₃High
C-OBromobenzenePhenolDiphenyl etherCu(bzac)₂ / Cs₂CO₃Good
C-SIodobenzeneThiophenolDiphenyl sulfideCu(bzac)₂ / K₃PO₄Good

Copper complexes are widely used as catalysts for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Cu(bzac)₂ can serve as a robust precursor for ATRP catalysts. In a typical AGET (Activators Generated by Electron Transfer) ATRP process, a reducing agent is used to convert the air-stable Cu(II)(bzac)₂ into the active Cu(I) species, which then mediates the polymerization of monomers like styrenes, acrylates, and acrylonitrile. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Beyond radical polymerization, copper β-diketonate complexes have also been investigated as catalysts for other types of polymerization, such as the denitrogenative alkene polymerization of bisdiazo compounds to form unsaturated polyesters. While stereocontrol is a significant challenge in many copper-catalyzed reactions, the use of chiral ligands in conjunction with the copper precursor can induce enantioselectivity, although this is more commonly explored with ligands other than the achiral benzoylacetonate.

Heterogeneous Catalysis and Immobilization Strategies for this compound

While homogeneous catalysts like Cu(bzac)₂ offer high activity and selectivity, their separation from the reaction products can be difficult and costly. To overcome this, significant research has focused on immobilizing homogeneous copper complexes onto solid supports to create heterogeneous catalysts. These materials combine the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous systems (easy separation and recyclability).

Cu(bzac)₂ can be immobilized on various supports, including silica, polymers, chitosan, and carbonaceous materials. Strategies for immobilization include:

Covalent Attachment: Modifying the benzoylacetonate ligand with a functional group that can be covalently bonded to the support surface.

Encapsulation: Trapping the Cu(bzac)₂ complex within the pores of materials like zeolites or metal-organic frameworks (MOFs).

Adsorption: Physical adsorption of the complex onto a high-surface-area support.

These immobilized catalysts have been successfully applied in reactions such as C-N coupling and click chemistry (azide-alkyne cycloaddition), often demonstrating good catalytic activity and the ability to be recycled for several runs with minimal loss of efficiency.

Table 3: Immobilization Strategies and Applications

Support MaterialImmobilization MethodCatalytic ApplicationKey AdvantageReference Context
Mesoporous Carbon (Starbon®)Covalent attachment of a modified complexKinetic resolution of hydrobenzoinCatalyst is separable and reusable
Cross-linked ChitosanCoordination to a modified biopolymerA³-coupling (synthesis of propargylamines)Recyclable for up to four cycles
Polymer SupportAnchoring to a polymer backboneN-arylation of N-H heterocyclesConsistent activity over several uses

Reaction Mechanism Elucidation and Identification of Catalytic Intermediates

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. For reactions involving Cu(bzac)₂, the mechanism is intrinsically linked to the accessible oxidation states of copper. Most catalytic cycles are proposed to involve a Cu(I)/Cu(II) or a Cu(I)/Cu(III) redox couple.

In Oxidative Coupling: The reaction often begins with the oxidation of a Cu(I) species (which may be formed from the Cu(II) precursor) to Cu(II), or the substrate may coordinate to the Cu(II) center, followed by an electron transfer to form a substrate radical and a Cu(I) species. The catalytic cycle is completed by re-oxidation of Cu(I) to Cu(II) by an external oxidant like O₂.

In Cross-Coupling Reactions (e.g., C-N coupling): A plausible mechanism involves the reduction of the Cu(II) precursor to a more reactive Cu(I) species. This Cu(I) catalyst then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent coordination of the nucleophile (e.g., an amine) and reductive elimination yields the final product and regenerates the active Cu(I) catalyst.

In Radical Reactions: The copper complex can act as a single-electron transfer (SET) agent. For example, in ATRP, the Cu(I) complex abstracts a halogen atom from an initiator to form a Cu(II)-halide species and a carbon-centered radical that initiates polymerization.

The direct observation of catalytic intermediates is often challenging due to their transient nature. However, techniques such as cyclic voltammetry, spectroscopy (UV-Vis, EPR), and computational studies have provided valuable insights into the plausible electronic structures and geometries of the active species involved in catalysis by copper β-diketonate complexes.

Sustainability and Green Chemistry Aspects in Catalytic Applications

The application of green chemistry principles to catalysis is a paramount goal in modern chemical synthesis, aiming to reduce environmental impact through the development of more sustainable processes. Complexes of copper with 4-hydroxy-4-phenylbut-3-en-2-one, also known as bis(benzoylacetonato)copper(II), are gaining attention in this context. Their potential as catalysts is evaluated based on several key metrics of green chemistry, including catalyst recyclability, the use of environmentally benign solvents, high atom economy, and energy efficiency.

Catalyst Recyclability

A significant advantage of sustainable catalytic processes is the ability to recover and reuse the catalyst, which reduces waste and lowers costs. While homogeneous catalysts like bis(benzoylacetonato)copper(II) can be challenging to separate from reaction mixtures, strategies are being developed to overcome this. Immobilizing the copper complex onto a solid support, such as a polymer or silica, can transform it into a heterogeneous catalyst that is easily recovered by simple filtration. researchgate.net For instance, a patent for the closely related copper(II) acetylacetonate (B107027) demonstrates that the catalyst can be filtered after the reaction and reused multiple times without a significant loss of activity. google.com This suggests a strong potential for developing recyclable catalytic systems based on bis(benzoylacetonato)copper(II), particularly if anchored to a solid matrix.

Use of Environmentally Benign Solvents

Traditional organic synthesis often relies on volatile and toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids, or by conducting reactions under solvent-free conditions.

Research has shown that copper-catalyzed reactions can be highly effective in green solvents. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click reaction," proceeds efficiently in water. rsc.org A patent for the use of copper(II) acetylacetonate in the synthesis of 1,2,3-triazoles explicitly specifies water as the solvent, highlighting the compatibility of copper β-diketonate complexes with aqueous media. google.com

Furthermore, solvent-free, or solid-state, reactions represent an even greener approach. Mechanochemical methods, where reactivity is induced by grinding or milling, have been successfully applied to copper-catalyzed click reactions. beilstein-journals.orgnih.gov These solvent-free methods not only reduce solvent waste but can also lead to higher yields and shorter reaction times compared to their solution-based counterparts. nih.gov The thermal stability and catalytic activity of bis(benzoylacetonato)copper(II) make it a promising candidate for such solvent-free applications.

Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. semanticscholar.org Reactions with high atom economy are inherently less wasteful. Addition and cycloaddition reactions are ideal in this regard, as they can theoretically achieve 100% atom economy. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of an atom-economical reaction. beilstein-journals.orgnih.gov This reaction, which can be catalyzed by copper complexes like bis(benzoylacetonato)copper(II), involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. Since all the atoms of the reactants are incorporated into the final product, the theoretical atom economy is 100%.

Below is a data table illustrating the calculation of atom economy for a representative CuAAC reaction.

Table 1: Atom Economy Calculation for a Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1 Reactant 2 Product Formula Molar Mass ( g/mol ) Atom Economy (%)
Benzyl AzidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazoleC₁₅H₁₃N₃235.29100%
FormulaC₇H₇N₃C₈H₆
Molar Mass ( g/mol )133.15102.14
Calculation (235.29 / (133.15 + 102.14)) * 100

Note: The catalyst is not included in the atom economy calculation as it is not consumed in the reaction.

Energy Efficiency

Reducing the energy consumption of chemical processes is another cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, thereby avoiding the energy costs associated with heating or cooling. Copper catalysts, including bis(benzoylacetonato)copper(II), have shown efficacy under mild reaction conditions. Many copper-catalyzed reactions, including cycloadditions and cross-coupling reactions, can be performed at room temperature or with only gentle heating. rsc.org For example, a patented method using copper(II) acetylacetonate for triazole synthesis operates effectively at 50°C. google.com The ability to catalyze reactions at or near ambient temperatures makes these copper complexes attractive for developing energy-efficient synthetic protocols.

Theoretical and Computational Investigations of Copper;4 Hydroxy 4 Phenylbut 3 En 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

A typical computational approach involves selecting a functional, such as B3LYP, and a basis set, like 6-311G*, to perform geometry optimization. researchgate.netresearchgate.net These calculations can determine key structural parameters, including the Cu-O bond lengths and the angles within the coordination sphere. nih.gov For a square planar Cu(II) complex with two 4-hydroxy-4-phenylbut-3-en-2-one ligands, DFT would predict the optimal geometry, which is often slightly distorted from a perfect square due to the Jahn-Teller effect inherent to d⁹ copper(II) systems. nih.govatomiclayerdeposition.com The calculations also provide insights into the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the complex's reactivity and spectroscopic behavior. nih.govdavidpublisher.com

Table 1: Typical Parameters for DFT Calculations on Copper(II) β-Diketonate Complexes
ParameterCommon Choice/MethodInformation Obtained
Computational MethodDensity Functional Theory (DFT)Electronic structure, molecular properties
FunctionalB3LYP (Becke, 3-parameter, Lee-Yang-Parr)Approximation of the exchange-correlation energy
Basis Set6-311G* or LANL2DZ for CuMathematical description of atomic orbitals
TaskGeometry OptimizationLowest energy molecular structure (bond lengths, angles)
Derived PropertiesHOMO/LUMO energies, Mulliken chargesReactivity, charge distribution, electronic transitions

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For Copper;4-hydroxy-4-phenylbut-3-en-2-one systems, MD simulations can provide critical insights into their behavior in a solution, which is essential for understanding their reactivity and potential applications. These simulations model the interactions between the copper complex and solvent molecules, revealing details about the solvation shell, diffusion, and conformational changes. nih.govnih.gov

For instance, MD studies on copper complexes have been used to investigate their interaction with biological membranes or their stability in different solvents. mdpi.com Simulations can track the trajectory of each atom, allowing for the analysis of how the complex tumbles and flexes in solution and how solvent molecules arrange around it. rsc.org This information is particularly valuable for understanding interfacial phenomena, such as the adsorption of the complex onto a surface, which is a key step in applications like catalysis and atomic layer deposition. rsc.org Although specific MD studies on this compound are not widely reported, the methodology has been successfully applied to similar copper(II) complexes, demonstrating its utility in predicting their dynamic behavior. nih.govnih.gov

Quantum Chemical Studies of Reaction Mechanisms and Energy Profiles

Quantum chemical studies, often utilizing DFT, are instrumental in elucidating the mechanisms of chemical reactions involving copper complexes. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step. cdnsciencepub.com For a complex like this compound, this could involve studying ligand exchange reactions, redox processes, or its role in catalysis. lew.roniscpr.res.in

For example, in the context of atomic layer deposition using copper(II) acetylacetonate (B107027), first-principles calculations have been used to model the surface chemistry, including precursor adsorption, decomposition, and reactions with co-reactants like water or ozone. rsc.org Such studies reveal the step-by-step atomistic mechanisms, showing how the Cu-O bonds break and new species are formed. rsc.org The calculated energy profiles provide a quantitative measure of the reaction's feasibility and kinetics. By understanding these fundamental reaction pathways, it is possible to optimize reaction conditions for synthesis or catalytic applications involving this compound.

Ligand Field and Crystal Field Calculations for Spectroscopic Interpretation

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal complexes and interpret their spectroscopic properties, particularly the d-d electronic transitions observed in UV-Vis spectroscopy. libretexts.orgsemanticscholar.org For a Copper(II) ion, which has a d⁹ electron configuration, these theories are essential for explaining its color and magnetic properties. atomiclayerdeposition.com

In a this compound complex, the ligands create an electrostatic field that splits the five degenerate d-orbitals of the copper ion into different energy levels. The specific pattern of this splitting depends on the coordination geometry. A square planar geometry, common for Cu(II) complexes, results in a distinct energy level diagram compared to a tetrahedral or octahedral geometry. researcher.life LFT, an extension of CFT that incorporates molecular orbital concepts, provides a more complete picture by considering the covalent nature of the metal-ligand bonds. libretexts.org Calculations based on these theories can predict the energies of d-d transitions, which correspond to the absorption bands in the visible spectrum. This allows for the assignment of observed spectral features to specific electronic transitions, providing insight into the geometry and bonding of the complex. semanticscholar.org

Table 2: Predicted d-Orbital Splitting for a Cu(II) Ion in Different Geometries
Coordination GeometryHigh Energy OrbitalsLow Energy OrbitalsTypical for Cu(II)
Octahedral (Oh)eg (d, dx²-y²)t2g (dxy, dxz, dyz)Often distorted (Jahn-Teller effect)
Square Planar (D4h)dx²-y²dxy, d, (dxz, dyz)Very common
Tetrahedral (Td)t2 (dxy, dxz, dyz)e (d, dx²-y²)Less common, splitting is smaller

Predictive Modeling for Novel this compound Derivatives

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features of different derivatives with their observed activity, for example, their catalytic efficiency or anti-cancer properties. nih.gov By modifying the phenyl ring with various substituents (e.g., electron-donating or electron-withdrawing groups), it is possible to tune the electronic properties of the ligand and, consequently, the redox potential and reactivity of the copper center. researchgate.net DFT calculations can be performed on a library of virtual derivatives to predict their geometries, electronic structures, and other properties before committing to their synthesis, thereby accelerating the discovery of new functional materials and therapeutic agents. nih.govresearchgate.net

Advanced Materials Science Applications of Copper;4 Hydroxy 4 Phenylbut 3 En 2 One

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Copper Thin Films

Copper(II) benzoylacetonate is a notable precursor for the deposition of high-purity copper thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. These methods are crucial in the microelectronics industry for creating conductive interconnects and other components. The viability of copper(II) benzoylacetonate as a precursor is attributed to its volatility and thermal stability, which are essential for its transport in the vapor phase to a heated substrate where it decomposes to form a copper film.

One of the significant advantages of using copper(II) β-diketonate precursors like copper(II) benzoylacetonate is their solubility in organic solvents. This property enables the use of liquid delivery systems, which offer precise and reproducible control over the precursor flow rate to the reaction chamber. aip.org Research has demonstrated that device-quality copper films can be produced from copper(II) β-diketonate precursors using such liquid delivery approaches. aip.org

For successful ALD and CVD processes, it is desirable for the precursor to react specifically at the intended sites without undergoing premature thermal degradation during its delivery to the reactor. google.com While copper(II) precursors generally require an external reducing agent, such as hydrogen, to produce films with minimal impurities, the careful selection of process parameters can yield high-quality copper layers. google.com For instance, plasma-assisted CVD using a hydrogen plasma has been shown to produce pure, dense, and highly uniform copper films with resistivities approaching that of bulk copper. aip.org

Deposition ParameterTypical Value/ConditionSignificance
PrecursorCopper(II) β-diketonates (e.g., Copper(II) benzoylacetonate)Provides the source of copper for the thin film.
Deposition MethodCVD, Plasma-Assisted CVD (PA-CVD), ALDDetermines the mechanism of film growth and its properties.
Substrate Temperature160–250 °CInfluences the precursor decomposition rate and film quality.
Reducing AgentHydrogen (H₂) gas or plasmaRemoves organic ligands to yield a pure copper film.
Resulting Film PurityHigh, with minimal carbon and oxygen impurities under optimized conditionsCrucial for achieving high electrical conductivity.
Film Resistivity1.7–1.9 μΩ·cm (approaching bulk copper)Indicates the excellent electrical performance of the deposited film. aip.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of copper(II) ions to form stable complexes with organic ligands makes copper;4-hydroxy-4-phenylbut-3-en-2-one a potential building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are characterized by their crystalline, porous structures, which are formed through the self-assembly of metal ions or clusters with organic linkers. globethesis.com The vast potential applications of MOFs and coordination polymers in areas such as gas storage, separation, and catalysis drive the research into new building blocks. globethesis.com

While the direct use of the 4-hydroxy-4-phenylbut-3-en-2-one ligand in widely known MOFs is not extensively documented, the principles of coordination chemistry suggest its suitability. The β-diketonate group offers a bidentate coordination site for the copper(II) ion. For the formation of extended frameworks, the ligand would require additional functional groups capable of linking to other metal centers. Alternatively, copper(II) benzoylacetonate can act as a node in a coordination polymer, where other bridging ligands connect these nodes into one-, two-, or three-dimensional networks.

Research on copper-based coordination polymers has shown that the choice of organic ligands and the reaction conditions are critical in determining the final structure and properties of the material. unibo.itmdpi.com For example, the reaction of copper(II) carboxylates with ligands like pyrazole (B372694) can lead to the formation of mono-, di-, tri-, or hexanuclear copper species that can further assemble into 1D or 3D coordination polymers. unibo.it The versatility of copper's coordination geometry allows for the construction of a wide array of network topologies.

Fabrication of Nanomaterials and Nanostructures from this compound Precursors

Copper(II) benzoylacetonate serves as an effective precursor for the synthesis of copper and copper oxide nanoparticles and nanostructures. The thermal decomposition of this organometallic compound in a controlled environment is a common method for producing these nanomaterials. nanonasibulin.comnih.govicm.edu.pl The size, shape, and composition of the resulting nanoparticles can be tailored by adjusting reaction parameters such as temperature, precursor concentration, and the presence of capping agents or surfactants. mdpi.com

For instance, the thermal decomposition of the closely related copper(II) acetylacetonate (B107027) in a high-boiling-point solvent can yield crystalline copper nanoparticles. nanonasibulin.com At different temperatures and precursor vapor pressures, the decomposition can lead to the formation of either pure copper nanoparticles or a mixture of copper and copper(I) oxide nanoparticles. nanonasibulin.com This control over the final product is crucial for applications where specific material phases are required.

The synthesis of copper nano/microparticles has been achieved by the thermal decomposition of a copper precursor in the presence of a capping agent like stearic acid and a mild reducing agent. nih.gov This method can be adapted to coat substrates with the synthesized nanoparticles directly from the reaction solution. nih.gov Subsequent heat treatment can convert the copper nanoparticles into copper oxide nanoparticles, with the final phase (CuO or Cu₂O) being dependent on the annealing conditions. nih.govmdpi.com

Synthesis ParameterCondition/AgentEffect on Nanoparticle Properties
PrecursorCopper(II) benzoylacetonate or similar β-diketonatesSource of copper for nanoparticle formation.
Synthesis MethodThermal Decomposition, Chemical ReductionDetermines the reaction pathway and nanoparticle characteristics. mdpi.com
Decomposition Temperature200–700 °CInfluences the particle size and crystalline phase. nanonasibulin.comnih.gov
Capping AgentStearic acid, polymers (e.g., PVP)Controls particle growth and prevents agglomeration. nih.govmdpi.com
Reducing Agent1-octadecanol, Ascorbic acid, HydrazineFacilitates the reduction of Cu(II) to Cu(0) or Cu(I). nih.govmdpi.com
Resulting NanomaterialCu, CuO, or Cu₂O nanoparticlesThe final composition depends on the synthesis and post-treatment conditions. nanonasibulin.comnih.gov
Average Particle SizeTypically in the range of 10–100 nmCan be tuned by varying the synthesis parameters. icm.edu.pl

Sensor Technologies and Optoelectronic Devices Utilizing this compound Complexes

The distinct optical and electronic properties of copper complexes, including those with β-diketonate ligands, make them promising candidates for applications in sensor technologies and optoelectronic devices. nih.govbohrium.com The d-d electronic transitions in copper(II) complexes give rise to absorption in the visible region of the electromagnetic spectrum, a property that can be exploited in colorimetric sensors. rsc.org

For example, copper-based biosensors have been developed for the detection of glucose, where copper oxide nanoparticles exhibit peroxidase-like activity, catalyzing a color-changing reaction in the presence of glucose. nih.gov The development of optical sensors for the detection of copper ions themselves is also an active area of research, where a ligand that changes its optical properties upon binding to copper can be employed. rsc.org

In the realm of optoelectronics, copper complexes are being investigated for their nonlinear optical (NLO) properties. nih.govbohrium.com Materials with high third-order NLO susceptibility are sought after for applications in optical switching and modulation. Studies on copper complexes with π-conjugated ligands have shown significant NLO effects, suggesting their potential for advanced photonic and optoelectronic applications. nih.govbohrium.com The luminescence of copper(I) complexes is also of great interest for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net While copper(II) benzoylacetonate itself is not typically luminescent, it can be a component in systems where charge transfer processes lead to light emission.

PropertyObserved Value/CharacteristicPotential Application
Nonlinear Refractive Index (n₂)~10⁻⁷ cm²/WOptical switching, optical limiting
Nonlinear Absorption Coefficient (β)~10⁻³ cm/WSaturable absorption for mode-locking in lasers
Third-Order NLO Susceptibility (χ⁽³⁾)~10⁻⁶ esuAdvanced photonic and optoelectronic devices nih.govbohrium.com
Optical Band Gap of CuO Thin Films2.44–3.68 eVPhotovoltaic applications, photodetectors researchgate.net
LuminescenceObserved in related Cu(I) complexesOrganic Light-Emitting Diodes (OLEDs) nih.gov

Design of Supramolecular Assemblies and Molecular Machines

For instance, copper(II) carboxylate dimers are known to form extended networks through hydrogen bonding. nih.gov Similarly, copper(II) β-diketonate complexes can form discrete supramolecular structures, such as molecular squares or cubes, or can be part of larger assemblies. nih.gov The formation of these structures is governed by the interplay of coordination bonds and weaker interactions like hydrogen bonds and π-π stacking.

In the context of molecular machines, copper ions can play a crucial role in controlling the movement of molecular components. nih.govresearchgate.net For example, the binding and release of a copper ion can be used to switch the position of a macrocycle in a rotaxane, a type of mechanically interlocked molecule. researchgate.net This switching action is the basis for the function of many artificial molecular machines. While the direct application of copper(II) benzoylacetonate in a molecular machine has yet to be widely demonstrated, its fundamental coordination chemistry is relevant to the design of such systems. The stability and predictable coordination of the copper(II) center make it an attractive component for creating stimuli-responsive molecular systems.

Future Directions and Emerging Research Avenues for Copper;4 Hydroxy 4 Phenylbut 3 En 2 One

Exploration of Multimetallic and Heterometallic Systems Incorporating 4-hydroxy-4-phenylbut-3-en-2-one Ligands

The synthesis of multimetallic and heterometallic complexes represents a frontier in coordination chemistry, offering the potential for synergistic properties that surpass those of their monometallic counterparts. kit.edu The 4-hydroxy-4-phenylbut-3-en-2-one ligand, with its bidentate oxygen donor set, is an ideal candidate for bridging multiple metal centers, including combinations of d-block and f-block elements (3d-4f). kit.edu

Future research is directed towards the stepwise and self-assembly synthesis strategies to create discrete heterobimetallic complexes. kit.edunih.gov A common synthetic approach involves the use of compartmental ligands, which possess distinct coordination sites for different metal ions. usask.ca For instance, a pre-formed copper(II)-[4-hydroxy-4-phenylbut-3-en-2-one]₂ complex could serve as a "metalloligand" that coordinates to a second, different metal ion. The design principles for such syntheses often rely on the Hard and Soft Acids and Bases (HSAB) theory, where hard rare earth metals would favor the oxygen donors of the β-diketonate, while a softer transition metal might bind to other nitrogen or phosphorus-containing co-ligands. kit.edu

The primary motivation for developing these systems lies in the unique functionalities they may exhibit. Combining copper with a lanthanide ion, for example, can enhance magnetic properties for the development of single-molecule magnets (SMMs) or improve luminescence through an antenna effect, where the copper-ligand moiety absorbs light and transfers the energy to the emissive lanthanide center. kit.edu Furthermore, positioning a highly Lewis acidic lanthanide ion in close proximity to a copper center can tune the electronic properties and catalytic activity of the complex, opening doors for novel catalytic applications. kit.edu

Table 1: Potential Heterometallic Pairings and Their Target Applications

Metal 1 Metal 2 Bridging Ligand System Potential Application
Cu(II) Ln(III) (e.g., Dy, Eu, Tb) 4-hydroxy-4-phenylbut-3-en-2-one Single-Molecule Magnets, Luminescent Materials
Cu(II) Ni(II) 4-hydroxy-4-phenylbut-3-en-2-one & Co-ligands Cooperative Catalysis
Cu(II) Zn(II) 4-hydroxy-4-phenylbut-3-en-2-one Bioinorganic Modeling, Catalysis

Development of Advanced Spectroscopic and Analytical Methodologies for Complex Characterization

A significant challenge in the study of coordination complexes, including those of Copper;4-hydroxy-4-phenylbut-3-en-2-one, is their structural characterization, particularly when they form supramolecular assemblies or fail to yield single crystals suitable for X-ray diffraction analysis. nih.govacs.org This necessitates the development and application of advanced analytical methodologies to elucidate their structure and behavior in solution.

Emerging research avenues focus on leveraging less conventional techniques to bridge this characterization gap. acs.org

Atomic Force Microscopy (AFM): This surface probe technique can be used to visualize individual molecules and aggregates deposited on a surface, providing direct measurement of their dimensions, such as height and diameter. AFM has been successfully used to probe the structures of supramolecular copper β-diketonate polyhedra, revealing features in the nanometer range and identifying the presence of smaller MOPs and potential aggregates. nih.govacs.orglsu.edu

Analytical Ultracentrifugation (AUC): AUC measures the sedimentation behavior of molecules in solution under strong centrifugal force. It is a powerful tool for determining molecular weights and assessing the purity of samples, capable of distinguishing between different discrete molecules in a mixture. lsu.edu This method has been applied to copper β-diketonate systems to probe their composition when mass spectrometry and crystallography fail. nih.govacs.org

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS): While sometimes challenging for large, neutral complexes, ESI-TOF MS remains a target for development. The goal is to identify experimental conditions that can generate multiply charged ions of large supramolecular structures, allowing for the determination of their exact mass. lsu.edu

Table 2: Advanced Analytical Techniques for Copper Complex Characterization

Technique Information Provided Applicability to this compound Complexes
Atomic Force Microscopy (AFM) Size, shape, and aggregation of molecules on a surface. nih.govlsu.edu Characterizing supramolecular assemblies and metal-organic polyhedra (MOPs) that are difficult to crystallize.
Analytical Ultracentrifugation (AUC) Molecular weight, sample purity, and presence of mixtures in solution. lsu.edu Determining the size and distribution of oligomeric or polymeric species in solution.
ESI-TOF Mass Spectrometry Exact mass and molecular formula. lsu.edu Identifying discrete molecular species and intermediates, though challenges with large, neutral complexes exist.

Integration into Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry—emphasizing the use of earth-abundant, low-toxicity materials and the development of energy-efficient catalytic processes—are central to modern chemical research. Copper complexes, including those with the 4-hydroxy-4-phenylbut-3-en-2-one ligand, are well-positioned to contribute significantly to this field. Copper is an inexpensive and earth-abundant metal, making it a sustainable alternative to precious metals like platinum, ruthenium, and iridium, which are often used in catalysis and energy applications. mdpi.comnih.gov

Future research will focus on harnessing this compound complexes as catalysts for a variety of organic transformations. The development of such catalysts for reactions like C-C cross-coupling, oxidation, and polymerization is a key objective. The goal is to design complexes that exhibit high activity and selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Furthermore, the incorporation of these copper complexes into heterobimetallic systems could lead to catalysts with enhanced performance through synergistic effects between the two different metal centers. kit.edu For example, a Ni-Lu bimetallic catalyst has shown high efficiency for alkyne semihydrogenation, a transformation that could potentially be achieved by a well-designed Cu-Ln system. kit.edu The ultimate aim is to develop robust, recyclable catalysts that minimize environmental impact throughout their lifecycle.

Novel Applications in Photochemistry and Energy Conversion

The photophysical and electrochemical properties of copper coordination complexes have made them highly attractive candidates for applications in solar energy conversion. mdpi.com A significant area of emerging research is their use in dye-sensitized solar cells (DSSCs), where they can function as both photosensitizers (dyes) and redox mediators. nih.govresearchgate.net

As photosensitizers, copper(I) complexes are being developed to replace expensive and rare ruthenium(II) dyes. rsc.org The research objective is to design ligands like 4-hydroxy-4-phenylbut-3-en-2-one that, when coordinated to copper, can tune the complex's light-harvesting properties and facilitate efficient electron injection into a semiconductor like TiO₂. rsc.org

As redox mediators, copper(I)/copper(II) complexes have emerged as a "third generation" of redox shuttles for DSSCs, offering advantages over the traditional iodide/triiodide couple. acs.org Copper-based mediators can achieve higher open-circuit voltages (VOC) and have demonstrated excellent dye regeneration properties. mdpi.comacs.org Research in this area focuses on optimizing the ligand environment around the copper center to achieve suitable redox potentials and fast electron transfer kinetics. acs.org Complexes that can form an efficient solid-state hole-transporting material layer have achieved exceptional VOC values above 1.0 V. mdpi.com

Table 3: Performance of Selected Copper Complexes in Dye-Sensitized Solar Cells (DSSCs)

Copper Complex Role Ligand System Power Conversion Efficiency (η) Open-Circuit Voltage (VOC) Reference
Redox Mediator [Cu(dmp)₂]¹⁺/²⁺ (dmp = phenanthroline-based) 1.3% (2.2% at low light) 0.79 V acs.org
Redox Mediator [Cu(phen)₂]¹⁺/²⁺ (phen = phenanthroline) 0.12% - acs.org
Photosensitizer (Dye) Thiophene-substituted bipyridyl 1.4% - mdpi.com
Photosensitizer (Dye) Dithiocarbamate with ferrocene (B1249389) pendants 2.6% - mdpi.com

Note: The table shows representative data for copper complexes to illustrate their potential; specific complexes of 4-hydroxy-4-phenylbut-3-en-2-one have yet to be reported in this application.

Addressing Fundamental Gaps and Challenges in the Theoretical Description of this compound Chemistry

Despite experimental advances, a deep theoretical understanding of the electronic structure and reactivity of copper complexes remains a significant challenge. Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for investigating these systems, but accurately modeling copper complexes presents unique difficulties. researchgate.net

Further challenges include:

Modeling Excited States: For applications in photochemistry and energy conversion, understanding the nature of electronic excited states is crucial. Accurately calculating absorption spectra and predicting the pathways of energy relaxation and electron transfer requires advanced computational methods beyond standard DFT.

Metallophilic Interactions: In heterobimetallic complexes containing copper, direct metal-metal interactions can occur. Describing the nature of this bonding, which can range from weak dispersive forces to significant covalent character, requires sophisticated computational analysis (e.g., NCI, ELF, NBO). nih.gov

Future research will focus on developing and benchmarking more robust theoretical models and computational protocols specifically tailored for transition metal complexes like this compound. This will enable more reliable predictions of their properties and provide deeper insights into their chemical behavior, thereby guiding the rational design of new functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.